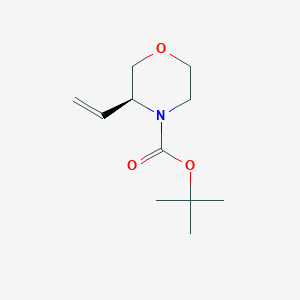
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a vinyl group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method includes the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with a suitable reagent to introduce the carboxylate group.
Introduction of the tert-Butyl Group: tert-Butyl chloroformate is used to introduce the tert-butyl group into the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted morpholine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules through hydrogen bonding and other interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-vinylmorpholine-3-carboxylate
- tert-Butyl 3-vinylmorpholine-4-carboxylate
- tert-Butyl 2-vinylmorpholine-4-carboxylate
Uniqueness
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate is unique due to the specific positioning of the vinyl group and the stereochemistry of the compound. This configuration imparts distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-ethenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 |
InChI Key |
GBYGIZIERKRSAI-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















